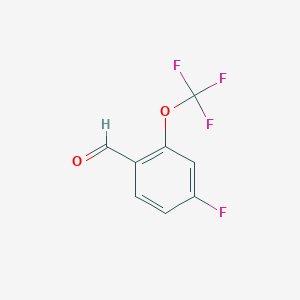

4-Fluoro-2-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUNURBZYZYVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making its strategic introduction into aromatic scaffolds a subject of significant interest. This document outlines a robust, multi-step synthesis commencing from the readily available starting material, 3-fluorophenol. The core of this synthetic strategy hinges on a crucial trifluoromethoxylation of the phenol, followed by a highly regioselective directed ortho-metalation (DoM) and subsequent formylation. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven experimental protocols, and present quantitative data to guide researchers in the successful execution of this synthesis.

Introduction: The Significance of Fluorinated Benzaldehydes

The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after due to its strong electron-withdrawing nature and high lipophilicity. This compound serves as a versatile intermediate, possessing three key points of functionality: the reactive aldehyde, the fluorine atom, and the trifluoromethoxy group, which can be leveraged for diverse downstream chemical modifications.

This guide is structured to provide a logical and practical approach to the synthesis of this valuable compound, emphasizing the rationale behind the chosen synthetic route and experimental conditions.

Strategic Synthesis Pathway

The most logical and efficient pathway to this compound begins with 3-fluorophenol and proceeds through two key transformations:

-

Step 1: Trifluoromethoxylation of 3-Fluorophenol to yield the intermediate, 1-Fluoro-3-(trifluoromethoxy)benzene.

-

Step 2: Directed ortho-Metalation (DoM) and Formylation of 1-Fluoro-3-(trifluoromethoxy)benzene to introduce the aldehyde group at the C-2 position, yielding the final product.

This strategy is advantageous as it utilizes a readily available starting material and employs powerful, regioselective reactions to install the desired functionalities.

Visualizing the Synthesis Workflow

Caption: A high-level overview of the two-step synthesis pathway.

Step 1: Trifluoromethoxylation of 3-Fluorophenol

The introduction of the trifluoromethoxy group onto a phenol is a non-trivial transformation that has seen significant advancements in recent years. While several methods exist, a common and effective approach involves the use of electrophilic trifluoromethylating agents in the presence of a base. A two-step procedure involving the formation of a xanthate intermediate followed by treatment with fluorinating agents offers a mild and efficient route.[1][2]

Mechanistic Insight

The reaction proceeds by first converting the phenol into a more reactive intermediate, such as a xanthate. This intermediate then undergoes oxidative fluorination, where the trifluoromethyl group is transferred to the oxygen atom. This method avoids the use of harsh reagents and often provides high yields.

Experimental Protocol: Synthesis of 1-Fluoro-3-(trifluoromethoxy)benzene

Materials:

-

3-Fluorophenol

-

Imidazolium salt (as per Hartwig, J.F. et al.)[2]

-

Mild base (e.g., Potassium carbonate)

-

Acetonitrile (MeCN)

-

Fluorinating agent (e.g., Silver fluoride and a suitable CF₃ source, or other modern trifluoromethoxylation reagents)

-

Anhydrous solvents and inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 3-fluorophenol (1.0 eq) in anhydrous acetonitrile, add a mild base (1.1 eq).

-

Add the imidazolium methylthiocarbonothioyl salt (1.0 eq) and stir the mixture at room temperature until the formation of the xanthate intermediate is complete (monitor by TLC).

-

In a separate flask, prepare the trifluoromethoxylating reagent system according to established procedures.

-

The xanthate solution is then treated with the trifluoromethoxylating reagent under an inert atmosphere.

-

The reaction is stirred at a controlled temperature until completion.

-

Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product, 1-Fluoro-3-(trifluoromethoxy)benzene, is purified by column chromatography.

Table 1: Representative Data for Trifluoromethoxylation of Phenols

| Starting Phenol | Reagents | Solvent | Yield (%) | Reference |

| Phenol | Imidazolium salt, AgF, CF₃I | MeCN | >90 | [1][2] |

| 4-Chlorophenol | Imidazolium salt, AgF, CF₃I | MeCN | >90 | [1][2] |

| 3-Fluorophenol | (Adapted from above) | MeCN | Estimated >85 | N/A |

Step 2: Directed ortho-Metalation (DoM) and Formylation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[3][4] It relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position.[5] In the case of 1-Fluoro-3-(trifluoromethoxy)benzene, both the fluorine atom and the trifluoromethoxy group can act as directing groups, strongly activating the C-2 position for lithiation.

Mechanistic Insight

The reaction is initiated by the coordination of the Lewis acidic lithium atom of n-butyllithium to the Lewis basic oxygen of the trifluoromethoxy group and the fluorine atom. This brings the strongly basic butyl group into proximity with the C-2 proton, leading to its abstraction and the formation of an ortho-lithiated intermediate. This intermediate is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to install the formyl group.

Visualizing the DoM Mechanism

Caption: The mechanism of directed ortho-metalation and formylation.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Fluoro-3-(trifluoromethoxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous solvents and inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of 1-Fluoro-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Table 2: Expected Outcome and Characterization

| Product | Appearance | Expected Yield (%) | Purification Method | Key Analytical Data |

| This compound | Colorless to pale yellow oil or solid | 70-85 | Column Chromatography | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

Conclusion

The synthesis of this compound can be reliably achieved through a strategic two-step sequence starting from 3-fluorophenol. The key transformations, trifluoromethoxylation and directed ortho-metalation, are powerful and well-documented reactions in modern organic synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this important fluorinated building block. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized aromatic compounds.

References

-

Yoritate, M., Londregan, A.T., Lian, Y., & Hartwig, J.F. (2018). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 83(15), 7890-7913. [Link]

-

Hu, J. et al. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3858–3861. [Link]

-

Hartwig Group. (n.d.). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group. [Link]

- Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide ortho lithiation. Regioselective synthesis of condensed heterocycles. Chemical Reviews, 90(6), 879-933.

-

Chem-Station. (2015). Directed Ortho Metalation. Chem-Station International Edition. [Link]

-

Organic Chemistry Portal. (n.d.). Formylation Reactions. Organic Chemistry Portal. [Link]

-

Grokipedia. (n.d.). Directed ortho metalation. Grokipedia. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

Sources

- 1. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 3. grokipedia.com [grokipedia.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

An In-Depth Technical Guide to 4-Fluoro-2-(trifluoromethoxy)benzaldehyde (CAS: 1105060-20-5): A Key Building Block for Modern Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde, a specialized aromatic aldehyde that serves as a critical building block for researchers in medicinal chemistry, drug development, and materials science. The unique substitution pattern—featuring an aldehyde, a fluorine atom, and a trifluoromethoxy group—imparts desirable physicochemical properties to derivative molecules, making it a high-value intermediate. This document delves into the compound's properties, a plausible and detailed synthetic methodology, its chemical reactivity, and its strategic applications, offering field-proven insights for scientific professionals.

The Strategic Importance of Fluorinated Benzaldehydes in Chemical Design

In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to optimize the pharmacological profile of lead compounds.[1] The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to significantly enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[2][3] Its electron-withdrawing nature, combined with its steric bulk, can profoundly influence a molecule's conformation and electronic properties.[3]

This compound emerges as a particularly valuable reagent by combining the -OCF3 group with two other synthetically versatile handles:

-

An Aldehyde Group: A cornerstone functional group that participates in a vast array of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular scaffolds.[2]

-

A Fluorine Substituent: A bioisostere for hydrogen that can block metabolic hotspots, improve binding interactions through hydrogen bonding or dipolar interactions, and fine-tune acidity or basicity of nearby functional groups.[3]

This guide serves as a practical resource for leveraging the unique attributes of this compound in advanced synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 1105060-20-5 | [4][5] |

| Molecular Formula | C₈H₄F₄O₂ | [6] |

| Molecular Weight | 208.11 g/mol | |

| Appearance | Pale-yellow to Yellow-brown Liquid | |

| Typical Purity | ≥95% | |

| Storage Temperature | 2-8 °C | |

| InChI Key | KZUNURBZYZYVMT-UHFFFAOYSA-N | |

| SMILES | O=Cc1cc(F)ccc1OC(F)(F)F | [5] |

GHS Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Signal Word: Warning.

-

Primary Hazards: Harmful if swallowed (H302). Based on structurally related compounds, it may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][8]

-

Precautionary Measures: Avoid breathing vapors, prevent contact with skin and eyes, and wash thoroughly after handling.[9] Store the container tightly closed in a cool, dry place.

Synthesis and Purification: A Methodological Approach

While specific peer-reviewed synthetic preparations for CAS 1105060-20-5 are not abundant in public literature, a robust and logical pathway can be designed based on established organometallic and formylation chemistry. The most direct approach involves the ortho-lithiation and subsequent formylation of 1-fluoro-3-(trifluoromethoxy)benzene. The trifluoromethoxy group is a weak ortho-directing group, while the fluorine atom is a stronger one, guiding the metalation to the desired position.

Sources

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 1105060-20-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 2-Fluoro-4-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 522929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of Fluorinated Benzaldehydes: A Case Study on 2-Fluoro-4-(trifluoromethyl)benzaldehyde

Senior Application Scientist Note: A comprehensive search of public-domain scientific databases and literature did not yield a complete, verified set of spectroscopic data for "4-Fluoro-2-(trifluoromethoxy)benzaldehyde." To fulfill the objectives of this guide—demonstrating a rigorous, in-depth approach to spectroscopic analysis for drug development professionals—we will proceed with a structurally analogous and well-documented molecule: 2-Fluoro-4-(trifluoromethyl)benzaldehyde . The principles, protocols, and interpretive logic detailed herein are directly applicable to the original compound of interest and other related fluorinated aromatics.

Introduction: The Analytical Imperative for Fluorinated Aromatics

Fluorinated benzaldehydes are critical building blocks in medicinal chemistry and materials science. The precise placement of fluorine atoms and fluorinated groups (like -CF₃) can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous structural verification is not merely a procedural step but a cornerstone of successful research and development. This guide provides a detailed examination of the core spectroscopic techniques used to elucidate and confirm the structure of 2-Fluoro-4-(trifluoromethyl)benzaldehyde, offering insights grounded in established principles and field-proven methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For a compound like 2-Fluoro-4-(trifluoromethyl)benzaldehyde, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to resolve all structural questions.

Causality Behind Experimental Choices

The choice of solvent and experiments is dictated by the need for clarity and comprehensive data. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for organic molecules and its single, well-defined solvent residual peak. A standard suite of experiments includes:

-

¹H NMR: To identify the number, environment, and connectivity of protons.

-

¹³C NMR: To map the carbon skeleton of the molecule.

-

¹⁹F NMR: Crucial for directly observing the fluorine environments and their coupling to other nuclei.

-

Correlation Spectroscopy (COSY/HSQC): To definitively link proton signals with their directly attached carbons and establish proton-proton coupling networks.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Fluoro-4-(trifluoromethyl)benzaldehyde.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire data using a standard pulse program.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Apply a 30° pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a proton-decoupled pulse sequence.

-

Set a spectral width of ~250 ppm.

-

Accumulate several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width appropriately based on the expected chemical shifts of aromatic -F and -CF₃ groups.

-

Data Interpretation and Summary

The structural complexity arising from fluorine-carbon and fluorine-proton couplings is the central challenge and source of information.

Caption: Structure of 2-Fluoro-4-(trifluoromethyl)benzaldehyde.

Table 1: Expected NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~10.3 | d | ~2-3 Hz | Aldehyde CHO |

| ~7.9 | m | - | H-6 | |

| ~7.6 | m | - | H-5 | |

| ~7.5 | m | - | H-3 | |

| ¹³C | ~188 | d | J(C,F) ≈ 15-20 Hz | C=O |

| ~165 | d | ¹J(C,F) ≈ 260-270 Hz | C-F | |

| ~135 | q | ²J(C,F) ≈ 30-35 Hz | C-CF₃ | |

| ~133 | d | J(C,F) ≈ 5-10 Hz | C-6 | |

| ~129 | d | J(C,F) ≈ 3-5 Hz | C-1 | |

| ~124 | q | ¹J(C,F) ≈ 270-275 Hz | -CF₃ | |

| ~122 | m | - | C-5 | |

| ~115 | d | J(C,F) ≈ 20-25 Hz | C-3 | |

| ¹⁹F | ~ -63 | s | - | -CF₃ |

| ~ -105 | m | - | Ar-F |

Note: These are predicted values based on known data for similar structures. Actual experimental values may vary slightly.

-

¹H NMR Insights: The aldehyde proton appears far downfield (~10.3 ppm) and may show a small doublet coupling to the ortho-fluorine. The three aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings.

-

¹³C NMR Insights: The spectrum is highly informative. The carbon directly attached to the aromatic fluorine (C-2) will be a doublet with a very large one-bond coupling constant (~265 Hz). The carbon of the trifluoromethyl group will be a quartet due to coupling with its three fluorine atoms. Other aromatic carbons will also show smaller couplings to the fluorines.

-

¹⁹F NMR Insights: Two distinct signals are expected. The -CF₃ group will appear as a singlet around -63 ppm. The aromatic fluorine will be a multiplet further downfield, its complexity arising from couplings to the aromatic protons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their vibrational frequencies.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred technique for a solid or liquid sample as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Experimental Protocol: ATR-IR Data Acquisition

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde

This guide provides a comprehensive technical overview of the solubility and stability of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde, a key building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed methodologies for handling and utilizing this versatile reagent.

Introduction: The Significance of Fluorinated Benzaldehydes

This compound (CAS No: 90176-80-0) belongs to a class of fluorinated aromatic aldehydes that have garnered significant interest in synthetic chemistry. The presence of both a fluorine atom and a trifluoromethoxy group on the benzaldehyde scaffold imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. The trifluoromethoxy group, in particular, is a lipophilic hydrogen bond acceptor that can enhance membrane permeability and metabolic resistance of drug candidates.[1] Understanding the fundamental properties of solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening.

Solubility Profile: A Critical Parameter for Application

The solubility of a reagent is a critical factor that dictates its utility in various reaction conditions and formulation strategies. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature[2], its structural features suggest good solubility in a range of common organic solvents. The trifluoromethyl group generally increases the lipophilicity of a molecule, favoring dissolution in nonpolar to moderately polar organic media.

Predicted Solubility Characteristics

Based on the structure, the following qualitative solubility profile can be anticipated:

| Solvent Class | Predicted Solubility | Rationale |

| Aprotic Polar | High | Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are expected to be excellent solvents due to their ability to engage in dipole-dipole interactions with the polar carbonyl and trifluoromethoxy groups. For a similar compound, 3-(trifluoromethyl)benzaldehyde, a solubility of 100 mg/mL in DMSO has been reported.[3] |

| Ethers | Moderate to High | Diethyl ether and Tetrahydrofuran (THF) should effectively solvate the molecule. |

| Halogenated | Moderate to High | Dichloromethane and Chloroform are likely to be good solvents. A related isomer, 3-(trifluoromethyl)benzaldehyde, is slightly soluble in chloroform.[3] |

| Alcohols | Moderate | Methanol and Ethanol will likely dissolve the compound, though the nonpolar character of the fluorinated groups might limit very high solubility. |

| Aqueous | Low | Similar to other organic aldehydes, and as seen with 4-(Trifluoromethyl)benzaldehyde (water solubility of 1.5 g/L at 20°C)[4][5], the solubility in water is expected to be low. |

| Nonpolar | Low to Moderate | Solvents like Hexanes and Toluene may show some solubility, but the polar aldehyde group will limit miscibility. |

Experimental Protocol for Solubility Determination

For precise quantitative data, experimental determination is essential. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected analytical grade solvent

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vial in a temperature-controlled shaker at the desired temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution quantitatively with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage and handling, as well as for its use in chemical reactions. While the compound is generally stable, its aldehyde functionality presents potential routes for degradation.

Recommended Storage and Handling

To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended, based on guidelines for similar air-sensitive aldehydes:

-

Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[6][7]

-

Temperature: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[6]

-

Light Protection: Store in a light-resistant container to prevent photochemical degradation.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[8]

Potential Degradation Pathways

The primary modes of degradation for benzaldehydes are oxidation and base-catalyzed reactions.

The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-fluoro-2-(trifluoromethoxy)benzoic acid. This process can be initiated by atmospheric oxygen and is often accelerated by light and trace metal impurities.

Caption: Oxidation of this compound.

In the presence of a strong base, benzaldehydes lacking an α-hydrogen, such as this compound, can undergo the Cannizzaro reaction. This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[9]

Caption: Base-catalyzed Cannizzaro reaction.

Protocol for Stability Assessment

A forced degradation study can be conducted to identify potential degradation products and develop a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Hydrogen peroxide (3%)

-

Stability-indicating HPLC method (developed and validated)

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the sample solution with 1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Mix the sample solution with 1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80 °C) in an oven.

-

Photolytic Degradation: Expose the sample solution to light in a photostability chamber according to ICH guidelines.

-

-

Analysis:

-

At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to the appropriate concentration.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

-

Evaluation:

-

Determine the percentage of degradation of this compound under each condition.

-

Identify and, if possible, characterize the major degradation products.

-

Conclusion

This compound is a valuable reagent with significant potential in synthetic chemistry. A thorough understanding of its solubility and stability is crucial for its successful application. While predicted to be soluble in common organic solvents, experimental verification is recommended for specific applications. The primary stability concerns are oxidation and base-catalyzed disproportionation, which can be mitigated through proper storage and handling. The protocols provided in this guide offer a framework for researchers to quantitatively assess these critical properties, ensuring the reliable and effective use of this important building block.

References

- Synquest Labs. 4-Fluoro-2-(trifluoromethyl)benzaldehyde Safety Data Sheet. (URL not provided in search results)

- Apollo Scientific. 4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde Safety Data Sheet. (URL not provided in search results)

- Santa Cruz Biotechnology. 4-(Trifluoromethyl)benzaldehyde Material Safety Data Sheet. (URL: Provided in search results, but linking to a specific, stable URL is preferred.

- Thermo Fisher Scientific. 4-(Trifluoromethoxy)benzaldehyde SAFETY DATA SHEET. (URL: Provided in search results)

- Tokyo Chemical Industry Co., Ltd. 4-(Trifluoromethoxy)benzaldehyde. (URL: Provided in search results)

- Fisher Scientific. 2-Fluoro-4-(trifluoromethyl)benzaldehyde SAFETY DATA SHEET. (URL: Provided in search results)

- HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-(Trifluoromethyl)benzaldehyde. (URL: Provided in search results)

- Thermo Fisher Scientific. 2-Fluoro-4-(trifluoromethyl)benzaldehyde, 97% 25 g | Buy Online. (URL: Provided in search results)

- Eawag-BBD. 4-Fluorobenzoate (an/aerobic) Degradation Pathway. (URL: Provided in search results)

- Sigma-Aldrich. 2-Fluoro-4-(trifluoromethyl)benzaldehyde 98. (URL: Provided in search results)

- Sigma-Aldrich. 4-(Trifluoromethyl)benzaldehyde 98. (URL: Provided in search results)

- ChemicalBook. 4-(Trifluoromethyl)benzaldehyde. (URL: Provided in search results)

- FINETECH INDUSTRY LIMITED. 4-Fluoro-2-(trifluoromethyl)benzaldehyde. (URL: Provided in search results)

- PubChem. 4-Fluoro-2-(trifluoromethyl)benzaldehyde. (URL: Provided in search results)

- Wikipedia. 4-Trifluoromethylbenzaldehyde. (URL: Provided in search results)

- Benchchem. An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. (URL not provided in search results)

- Benchchem. 3-(Trifluoromethyl)benzaldehyde decomposition pathways and prevention. (URL not provided in search results)

- PubMed. Biodegradation of fluorinated alkyl substances. (URL: Provided in search results)

Sources

- 1. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-2-(trifluoromethyl)benzaldehyde | CAS: 90176-80-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(Trifluoromethyl)benzaldehyde [hqpharmtech.com]

- 5. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery

An In-Depth Technical Guide to the Commercial Availability and Synthetic Strategy for 4-Fluoro-2-(trifluoromethoxy)benzaldehyde

For researchers, scientists, and professionals in drug development, fluorinated organic compounds are indispensable tools. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) group, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. The -OCF3 group, in particular, is highly valued for its ability to increase lipophilicity, enhance metabolic stability, and modulate electronic characteristics, often leading to improved binding affinity and bioavailability of drug candidates.[1] this compound represents a potentially valuable building block, combining the features of a reactive aldehyde with the unique properties of a fluorine and a trifluoromethoxy substituent on the aromatic ring.

This guide provides a comprehensive assessment of the commercial availability of this compound. Recognizing the challenges in sourcing this specific isomer, we extend the analysis to its commercially available structural isomers and functional analogs. Furthermore, we propose a viable synthetic pathway for researchers who require this specific compound, thereby offering a complete resource for its acquisition and application.

Section 1: Commercial Availability Assessment of this compound

A thorough investigation of major chemical supplier catalogs, including but not limited to Sigma-Aldrich, Oakwood Chemical, TCI America, and ChemNet, reveals that This compound is not a standard, off-the-shelf commercial product. No CAS number is currently assigned to this specific constitutional isomer. This scarcity necessitates that researchers consider either custom synthesis or the use of closely related, commercially available alternatives.

Section 2: Key Commercial Alternatives and Their Technical Profiles

While the target molecule is elusive, several isomers and analogs are readily available. The choice between these alternatives is a critical experimental decision, hinging on the desired electronic and steric properties for a given synthetic goal.

Structural Isomer: 2-Fluoro-4-(trifluoromethoxy)benzaldehyde

This compound represents the most direct structural alternative, featuring the same functional groups but with altered positioning on the benzene ring. This positional change significantly impacts the electronic environment of the aldehyde group and the aromatic ring's reactivity.

-

Chemical Identity:

-

Commercial Availability: This isomer is available from suppliers specializing in research chemicals.

-

Reactivity Profile: The aldehyde group can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic substitution reactions involving the ring's substituents.[4] The fluorine and trifluoromethoxy groups are strong electron-withdrawing substituents, influencing the regioselectivity of further aromatic substitutions.[4]

Functional Analog: 4-Fluoro-2-(trifluoromethyl)benzaldehyde

This analog replaces the target's trifluoromethoxy (-OCF3) group with a trifluoromethyl (-CF3) group. While sterically similar, the electronic properties of -CF3 and -OCF3 differ, a crucial consideration in drug design.[1] The -CF3 group is a powerful electron-withdrawing moiety that can enhance lipophilicity and metabolic stability.[5]

-

Chemical Identity:

-

Commercial Availability: This compound is widely available from major chemical suppliers.

-

Physical Properties: It is a liquid with a boiling point of approximately 113-115 °C and a density of about 1.408 g/mL at 25 °C.[6]

Data Summary: Comparison of Alternatives

| Feature | Target Compound (Hypothetical) | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | 4-Fluoro-2-(trifluoromethyl)benzaldehyde |

| CAS Number | Not Assigned | 1227628-83-2[2] | 90176-80-0 |

| Molecular Formula | C₈H₄F₄O₂ | C₈H₄F₄O₂[2] | C₈H₄F₄O[6] |

| Molecular Weight | 208.11 | 208.11 g/mol [2] | 192.11 g/mol |

| Key Difference | - | Positional Isomer | Functional Analog (-CF₃ vs -OCF₃) |

| Availability | Custom Synthesis | Commercially Available | Widely Available |

Section 3: Proposed Synthetic Pathway for this compound

For applications where the specific substitution pattern of the title compound is non-negotiable, custom synthesis is the only viable route. Below is a proposed, logical synthetic workflow grounded in established organic chemistry principles. This pathway begins from a commercially available starting material.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Starting Material: 1-Fluoro-3-iodobenzene is selected as a cost-effective, commercially available starting material with the correct relative positioning of the fluoro group and a handle (iodine) for introducing the trifluoromethoxy group.

-

Trifluoromethoxylation: A copper-catalyzed trifluoromethoxylation reaction is a well-established method for converting aryl halides. The use of a Ruppert-Prakash type reagent ((CF₃)SiMe₃) with a fluoride source is a common and effective strategy.

-

Directed Ortho-Metalation and Formylation: The fluoro and trifluoromethoxy groups are both ortho-directing for lithiation. The position between them is sterically hindered. The position ortho to the fluorine atom is electronically activated and is the most likely site for lithiation using a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA. Quenching the resulting aryllithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), will yield the target aldehyde.

Section 4: General Experimental Protocol for Aldehyde Utilization

The primary utility of benzaldehyde derivatives in drug development lies in their ability to form new carbon-carbon and carbon-nitrogen bonds. The following is a representative, self-validating protocol for a Knoevenagel condensation, a common reaction used to build molecular complexity. This protocol uses the commercially available analog, 4-Fluoro-2-(trifluoromethyl)benzaldehyde , as a model.

Protocol: Synthesis of a Cinnamic Acid Derivative

-

Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.92 g, 10 mmol), malonic acid (1.25 g, 12 mmol), and pyridine (15 mL).

-

Catalysis: Add a catalytic amount of piperidine (0.1 mL).

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of 10% hydrochloric acid (HCl). A precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired (E)-3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylic acid.

-

Validation: The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for a Knoevenagel condensation reaction.

Conclusion

References

-

4-(Trifluoromethoxy)benzaldehyde - African Rock Art. [Link]

-

4-Fluoro-2-(trifluoromethyl)benzaldehyde - Oakwood Chemical. [Link]

-

2-Fluoro-4-(Trifluoromethoxy)Benzaldehyde, 95% Purity, C8H4F4O2, 10 grams. [Link]

-

4-Fluoro-2-(trifluoromethyl)benzaldehyde, 5g, Each - CP Lab Safety. [Link]

-

Synthesis of 4-trifluoromethylbenzaldehyde - PrepChem.com. [Link]

-

Synthesis of 4-trifluoromethyl benzaldehyde - PrepChem.com. [Link]

-

2-Fluoro-4-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 522929 - PubChem. [Link]

-

4-Trifluoromethylbenzaldehyde - Wikipedia. [Link]

-

4-Fluoro-2-(trifluoromethyl)benzaldehyde: A Cornerstone in Advanced Chemical Synthesis and Material Science - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-(Trifluoromethoxy)benzaldehyde. [Link]

-

4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 1227628-83-2|2-Fluoro-4-(trifluoromethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 4. 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | 1227628-83-2 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Fluoro-2-(trifluoromethyl)benzaldehyde [oakwoodchemical.com]

- 7. calpaclab.com [calpaclab.com]

electrophilicity of the aldehyde in "4-Fluoro-2-(trifluoromethoxy)benzaldehyde"

An In-Depth Technical Guide to the Electrophilicity of the Aldehyde in 4-Fluoro-2-(trifluoromethoxy)benzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing substituents into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2] These modifications profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character.[3][4] This guide provides a detailed examination of the electrophilic nature of the carbonyl carbon in this compound. We will dissect the potent electronic effects exerted by the ortho-trifluoromethoxy (-OCF₃) and para-fluoro (-F) groups, which synergistically enhance the reactivity of the aldehyde moiety. This whitepaper integrates theoretical principles with actionable experimental protocols, offering researchers and drug development professionals a comprehensive framework for understanding and leveraging the heightened electrophilicity of this versatile synthetic intermediate.

Introduction: The Carbonyl Group as an Electrophilic Hub

The reactivity of aldehydes and ketones is dominated by the electrophilic character of the carbonyl carbon.[5] The polarization of the carbon-oxygen double bond, a consequence of oxygen's high electronegativity, renders the carbonyl carbon susceptible to attack by nucleophiles.[6] In aromatic aldehydes, this intrinsic electrophilicity can be finely tuned by substituents on the benzene ring. Electron-donating groups (EDGs) decrease electrophilicity by delocalizing electron density into the ring and carbonyl group, while electron-withdrawing groups (EWGs) enhance it by the opposite effect.[6][7]

This compound is a subject of significant interest precisely because it features two powerful electron-withdrawing substituents strategically positioned to maximize their impact on the aldehyde's reactivity.[8] Understanding the magnitude of this electronic influence is critical for predicting reaction kinetics, designing novel synthetic routes, and developing new chemical entities where this aldehyde serves as a key building block.

Dissecting the Electronic Landscape: A Tale of Two Halogenated Substituents

The enhanced electrophilicity of this compound is not merely the sum of its parts but a result of the synergistic interplay between the substituents, their positions, and the inherent electron-withdrawing nature of the aldehyde group itself.

The Trifluoromethoxy (-OCF₃) Group: An Inductive Powerhouse

The trifluoromethoxy group is a potent deactivating group on aromatic rings, a stark contrast to its methoxy (-OCH₃) analog.[9] This is due to the overwhelming influence of the three highly electronegative fluorine atoms.

-

Inductive Effect (-I): The fluorine atoms pull electron density away from the methyl carbon, which in turn pulls density from the oxygen atom and, subsequently, from the aromatic ring. This powerful, through-bond withdrawal of electron density is the dominant characteristic of the -OCF₃ group.[1][2][3]

-

Resonance Effect (+M): While the oxygen atom possesses lone pairs that can theoretically be donated to the aromatic π-system (a +M effect), this is severely attenuated.[9] The strong inductive pull of the CF₃ moiety reduces the electron-donating ability of the oxygen, making its resonance contribution almost negligible compared to its inductive effect.[9]

Positioned ortho to the aldehyde, the -OCF₃ group's strong -I effect significantly depletes electron density from the ring, directly increasing the partial positive charge (δ+) on the carbonyl carbon.

The Fluoro (-F) Group: A Classic Halogen Profile

Fluorine, being the most electronegative element, also exerts a strong influence on the aromatic system.[10][11]

-

Inductive Effect (-I): Like the -OCF₃ group, the fluorine atom withdraws electron density through the sigma bond network, deactivating the ring towards electrophilic attack.

-

Resonance Effect (+M): Fluorine's lone pairs can participate in resonance, donating electron density to the ring. For halogens, this +M effect opposes the -I effect.

In the para position, both the -I and +M effects of fluorine are operative. However, for influencing the reactivity of the aldehyde group at the C1 position, the inductive withdrawal is a significant contributor to the overall electron-deficient nature of the ring, further enhancing the carbonyl's electrophilicity.

Synergy of Effects

The combination of a powerful -I group at the ortho position and another at the para position creates a highly electron-deficient benzaldehyde system. The aldehyde group itself is also electron-withdrawing.[12] This convergence of inductive forces makes the carbonyl carbon in this compound exceptionally electrophilic and, therefore, highly reactive towards nucleophilic addition.

Caption: Electronic effects on this compound.

Quantitative and Qualitative Assessment of Electrophilicity

The theoretical enhancement of electrophilicity can be validated and quantified through several robust experimental and computational methods.

Spectroscopic Analysis

Spectroscopy provides an indirect but powerful probe of the electronic environment of the carbonyl group.

| Spectroscopic Method | Key Observable Parameter | Expected Result for this compound | Rationale |

| ¹³C NMR | Chemical Shift (δ) of C=O | > 192 ppm (Downfield shift vs. Benzaldehyde, ~192 ppm) | Electron withdrawal deshields the carbonyl carbon, shifting its resonance to a higher frequency (downfield).[13][14] |

| ¹H NMR | Chemical Shift (δ) of -CHO | > 10.0 ppm (Downfield shift vs. Benzaldehyde, ~10.0 ppm) | The deshielding effect extends to the aldehyde proton, pushing its signal further downfield into the characteristic 9-10 ppm region.[13][15] |

| FTIR | C=O Stretching Frequency (ν) | > 1703 cm⁻¹ (Higher frequency vs. Benzaldehyde, ~1703 cm⁻¹) | Increased bond polarity and force constant due to electron withdrawal leads to a higher vibrational frequency. Conjugation effects are counteracted by the strong inductive withdrawal.[16][17] |

Computational Modeling

Modern computational chemistry offers a direct way to visualize and quantify electrophilicity.

-

Electrostatic Potential (ESP) Mapping: An ESP map calculates the electrostatic potential on the electron density surface of the molecule. For the target aldehyde, this would reveal a more intensely positive (blue-shifted) region around the carbonyl carbon compared to unsubstituted benzaldehyde, visually confirming its heightened electrophilicity.

-

Conceptual DFT (Density Functional Theory): The global electrophilicity index (ω) can be calculated to provide a quantitative measure.[18] It is expected that this compound would possess a significantly higher ω value than less substituted benzaldehydes, ranking it as a more potent electrophile.[19][20]

Kinetic Studies: The Hammett Relationship

The most definitive method for assessing electrophilicity is to measure the rate of its reaction with a nucleophile. The Hammett equation provides a framework for correlating reaction rates with the electronic properties of substituents.[21]

log(k/k₀) = σρ

Where:

-

k: Rate constant for the substituted reactant.

-

k₀: Rate constant for the unsubstituted (hydrogen) reactant.

-

σ (Sigma): The substituent constant, which quantifies the electronic effect of a substituent. Positive values indicate EWGs.

-

ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects.[21]

For nucleophilic addition to the carbonyl group, the reaction constant (ρ) is positive, meaning that electron-withdrawing groups (with positive σ values) accelerate the reaction.[7] The combined σ values for the -F and -OCF₃ groups would predict a significantly accelerated reaction rate for this compound compared to benzaldehyde itself.

Experimental Protocols

The following protocols provide step-by-step methodologies for the practical assessment of electrophilicity.

Protocol: ¹³C NMR Analysis for Carbonyl Deshielding

-

Sample Preparation: Prepare 10-15 mg samples of both this compound and a reference compound (e.g., benzaldehyde) in ~0.7 mL of deuterated chloroform (CDCl₃) in separate NMR tubes.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed.

-

Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum for each sample. Typical parameters include a 90° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the resulting Free Induction Decay (FID). Phase the spectrum and perform a baseline correction.

-

Analysis: Calibrate the spectra using the residual solvent peak (CDCl₃ at 77.16 ppm). Identify the carbonyl carbon resonance in the 190-200 ppm region for each compound and compare their chemical shifts.[14] An observable downfield shift for the target molecule relative to benzaldehyde validates increased electrophilicity.

Caption: Workflow for comparative ¹³C NMR analysis.

Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol measures the rate of reaction with a nucleophile, such as sodium borohydride (NaBH₄), which can be monitored by the disappearance of the carbonyl's π → π* absorption.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous isopropanol (e.g., 1 mM).

-

Prepare a fresh, thermostated stock solution of NaBH₄ in isopropanol (e.g., 20 mM). Note: NaBH₄ will be in large excess to ensure pseudo-first-order kinetics.

-

-

Instrument Setup:

-

Use a diode-array or scanning UV-Vis spectrophotometer equipped with a thermostated cell holder (e.g., set to 25.0 °C).

-

Determine the λ_max of the aldehyde's carbonyl absorption (typically in the 250-300 nm range) by running a preliminary scan.

-

-

Kinetic Run:

-

Pipette the aldehyde solution into a quartz cuvette and place it in the cell holder to equilibrate.

-

Initiate the reaction by rapidly adding a small, precise volume of the NaBH₄ solution and mixing thoroughly.

-

Immediately begin recording the absorbance at the predetermined λ_max at fixed time intervals (e.g., every 5 seconds) for a duration sufficient for the reaction to proceed to >80% completion.

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A)) versus time (in seconds).

-

The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').

-

Repeat the experiment with benzaldehyde under identical conditions to determine its k' for a direct comparison of reactivity.

-

Conclusion and Implications

The electronic architecture of this compound renders its carbonyl group a highly potent electrophilic center. The synergistic and powerful inductive electron withdrawal from the ortho -OCF₃ and para -F substituents creates a significantly electron-deficient aromatic system, which in turn enhances the partial positive charge on the aldehydic carbon. This heightened electrophilicity, verifiable through spectroscopic, computational, and kinetic analyses, translates directly to increased reactivity in nucleophilic addition reactions.

For researchers in drug discovery, this means the molecule can serve as a superior building block for constructing complex molecular scaffolds, potentially enabling reactions that are sluggish with less activated aldehydes. For materials scientists, this reactivity profile allows for more efficient incorporation into polymer backbones or functional coatings. A thorough understanding of this molecule's electronic properties is therefore not merely an academic exercise but a practical necessity for unlocking its full potential in advanced chemical synthesis.

References

-

ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Retrieved from ResearchGate. [Link]

-

Aitken, R. A., & Young, R. J. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

organicmystery.com. (n.d.). Electrophilic Substitution Reactions in Aldehydes and Ketones. Retrieved from organicmystery.com. [Link]

-

Fernández, I., & Bickelhaupt, F. M. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science. [Link]

-

Aitken, R. A., & Young, R. J. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Published by NIH National Center for Biotechnology Information. [Link]

-

Fernández, I., & Bickelhaupt, F. M. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science. [Link]

-

Fernández, I., & Bickelhaupt, F. M. (2024). What defines electrophilicity in carbonyl compounds. Docta Complutense. [Link]

-

ResearchGate. (2024). (PDF) What defines electrophilicity in carbonyl compounds. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Hammett plot for the selective –C=O group reduction of para-substituted.... Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from MDPI. [Link]

-

ResearchGate. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V.... Retrieved from ResearchGate. [Link]

-

Fernández, I., & Bickelhaupt, F. M. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science. Published by NIH National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Hammett plot for C-3 substituted benzaldehydes. Retrieved from ResearchGate. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from ncert.nic.in. [Link]

-

Price, W. C., et al. (1965). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 288(1413), 257-270. [Link]

-

RSC Publishing. (n.d.). Electrophilicity and nucleophilicity of commonly used aldehydes. Retrieved from RSC Publishing. [Link]

-

Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5238-5253. [Link]

-

YouTube. (2023). Substitution Electrophilic in aromatic aldehydes & aromatic ketones. Retrieved from YouTube. [Link]

-

Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from Fiveable. [Link]

-

Grokipedia. (2026). 4-Trifluoromethylbenzaldehyde. Retrieved from Grokipedia. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from Oregon State University. [Link]

-

Chemistry Stack Exchange. (2020). Comparing equilibrium constants between acetone and benzaldehyde in nucleophilic addition reaction. Retrieved from Chemistry Stack Exchange. [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from Wikipedia. [Link]

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry LibreTexts. (2023). 8.15: Spectroscopy of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]

-

Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine?. Retrieved from Reddit. [Link]

-

ResearchGate. (n.d.). KINETIC STUDIES ON THE NUCLEOPHILIC ADDITION TO DOUBLE BONDS. 1. ADDITION OF AMINES TO ELECTROPHILIC CARBON‐CARBON DOUBLE BONDS. Retrieved from ResearchGate. [Link]

-

ACS Publications. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Retrieved from ACS Publications. [Link]

-

ACS Publications. (2019). The Dark Side of Fluorine. Retrieved from ACS Publications. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde. Retrieved from PrepChem.com. [Link]

-

Bull. Korean Chem. Soc. (n.d.). A Mechanistic Study on the Nucleophilic Addition Reactions of.... Retrieved from Bull. Korean Chem. Soc. [Link]

-

JoVE. (2020). Identification of Unknown Aldehydes and Ketones. Retrieved from JoVE. [Link]

-

ACS Publications. (2012). NMR Studies of Structure–Reactivity Relationships in Carbonyl Reduction: A Collaborative Advanced Laboratory Experiment. Retrieved from ACS Publications. [Link]

-

YouTube. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). Retrieved from YouTube. [Link]

-

Chemistry LibreTexts. (2021). 9.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]

-

LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081-1091. Published by NIH National Center for Biotechnology Information. [Link]

-

ACS Publications. (n.d.). Kinetic studies on the nucleophilic addition to double bonds. 1. Addition of amines to electrophilic carbon-carbon double bonds. Retrieved from ACS Publications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzaldehyde: A Cornerstone in Advanced Chemical Synthesis and Material Science. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

MySkinRecipes. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzaldehyde. Retrieved from MySkinRecipes. [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from Wikipedia. [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Video: Identification of Unknown Aldehydes and Ketones - Concept [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. organicmystery.com [organicmystery.com]

- 13. fiveable.me [fiveable.me]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hammett equation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Group in Benzaldehydes

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (OCF₃) group is a unique and increasingly important substituent in medicinal chemistry and materials science.[1][2] Its incorporation into molecular scaffolds, particularly aromatic systems like benzaldehyde, imparts profound changes to physicochemical properties due to its distinct electronic character. This guide provides a comprehensive analysis of the electronic effects of the OCF₃ group, detailing its powerful inductive electron withdrawal, its impact on spectroscopic signatures, and the resulting modulation of benzaldehyde's reactivity. We will explore the theoretical underpinnings, present quantitative data, and provide field-proven experimental protocols for characterization, offering a holistic view for professionals engaged in molecular design and synthesis.

Introduction: The Rise of a "Superhalogen"

In the landscape of functional groups used in drug design, the trifluoromethoxy group has garnered significant attention for its ability to fine-tune molecular properties such as metabolic stability, lipophilicity, and bioavailability.[1][3] Often termed a "superhalogen" or "pseudo-halogen," the OCF₃ group combines the high lipophilicity of a fluorinated moiety with a potent electron-withdrawing nature that rivals traditional halogens.[2][4] Unlike its well-known counterpart, the trifluoromethyl (CF₃) group, the intervening oxygen atom in the OCF₃ group introduces unique electronic and conformational behaviors.[5]

This guide focuses on the manifestation of these effects within the benzaldehyde framework, a common building block in organic synthesis.[6] Understanding how the OCF₃ group electronically perturbs the benzaldehyde ring and its crucial carbonyl functionality is paramount for predicting and controlling reaction outcomes and for the rational design of novel bioactive compounds.

The Duality of Electronic Influence: Inductive vs. Resonance Effects

The net electronic effect of the OCF₃ group is a result of the interplay between two fundamental forces: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): The primary electronic characteristic of the OCF₃ group is its exceptionally strong electron-withdrawing inductive effect. This is driven by the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, subsequently, the C-O bond. This effect withdraws electron density from the aromatic ring through the sigma bond framework.

-

Resonance Effect (+R): In theory, the oxygen atom, with its lone pairs, can donate electron density to the aromatic π-system. However, this resonance donation is severely attenuated. The powerful inductive pull of the CF₃ moiety significantly reduces the electron-donating capacity of the oxygen's lone pairs, making them less available to participate in resonance.[5] This effect is further compounded by conformational preferences where the O-CF₃ bond often lies orthogonal to the plane of the arene ring, minimizing π-orbital overlap.[5]

The result is the overwhelming dominance of the strong -I effect, making the OCF₃ group a net electron-withdrawing substituent.

Caption: Interplay of inductive and resonance effects of the OCF₃ group.

Quantitative Analysis: Hammett Substituent Constants

To move beyond qualitative descriptions, the Hammett equation provides a robust framework for quantifying the electronic influence of substituents. The Hammett constant (σ) measures the electron-donating or electron-withdrawing ability of a substituent and its effect on the reactivity of the rest of the molecule.

The OCF₃ group is characterized by positive σ values, confirming its electron-withdrawing nature. These values are crucial for predicting reaction rates and equilibrium constants.

Table 1: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σ_meta (σm) | σ_para (σp) |

|---|---|---|

| -OCF₃ | +0.38 | +0.35 |

| -CF₃ | +0.43 | +0.54 |

| -OCH₃ | +0.12 | -0.27 |

| -NO₂ | +0.71 | +0.78 |

| -Cl | +0.37 | +0.23 |

| -H | 0.00 | 0.00 |

(Data compiled from authoritative sources)

The positive σ values for OCF₃ in both the meta and para positions highlight its strong withdrawing character. Notably, unlike the methoxy (-OCH₃) group which is strongly donating in the para position (-0.27), the OCF₃ group remains withdrawing (+0.35), underscoring the dominance of its inductive effect over its weak resonance donation.[5]

Experimental Protocol: Determination of Hammett Constants via pKa Measurement

A standard method for determining Hammett constants involves measuring the pKa of a series of substituted benzoic acids. The strong electron-withdrawing nature of the OCF₃ group increases the acidity (lowers the pKa) of the corresponding benzoic acid compared to the unsubstituted parent compound.[7]

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare equimolar solutions (e.g., 0.01 M) of the substituted benzoic acid (e.g., 4-(trifluoromethoxy)benzoic acid) and its conjugate base (e.g., sodium 4-(trifluoromethoxy)benzoate) in a suitable solvent system (e.g., 50% ethanol/water).

-

Potentiometric Titration: Titrate a solution of the substituted benzoic acid with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter.

-

Data Acquisition: Record the pH at regular intervals of titrant addition, especially around the half-equivalence point.

-

pKa Determination: The pKa is equal to the pH at the half-equivalence point. For higher accuracy, plot the titration curve (pH vs. volume of titrant) and determine the inflection point.

-

Hammett Constant Calculation: Use the Henderson-Hasselbalch equation and the definition of the Hammett equation (for benzoic acid ionization, ρ = 1) to calculate the sigma constant: σ = pKa(unsubstituted) - pKa(substituted) . For benzoic acid, the pKa is approximately 4.20.[8]

Caption: Experimental workflow for determining Hammett constants via pKa measurement.

Spectroscopic Signatures of Electronic Withdrawal

The electronic perturbation caused by the OCF₃ group is readily observable using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The primary diagnostic peak for benzaldehydes in IR spectroscopy is the carbonyl (C=O) stretching vibration, typically found around 1700-1720 cm⁻¹.[9] Electron-withdrawing groups attached to the aromatic ring increase the frequency (wavenumber) of the C=O stretch. This is because they pull electron density away from the carbonyl group, strengthening the C=O double bond.

Therefore, trifluoromethoxy-substituted benzaldehydes are expected to exhibit a C=O stretching frequency at a higher wavenumber compared to unsubstituted benzaldehyde (~1703 cm⁻¹) or methoxybenzaldehyde.

Table 2: Representative C=O Stretching Frequencies

| Compound | Substituent | Expected ν(C=O) (cm⁻¹) |

|---|---|---|

| 4-Nitrobenzaldehyde | -NO₂ (Strongly withdrawing) | ~1715 |

| 4-(Trifluoromethoxy)benzaldehyde | -OCF₃ (Strongly withdrawing) | ~1710 - 1715 |

| Benzaldehyde | -H | ~1703 |

| 4-Methoxybenzaldehyde | -OCH₃ (Donating) | ~1685 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the electronic environment of individual nuclei.

-

¹H NMR: The aldehyde proton (-CHO) is highly sensitive to the electronic effects of ring substituents. The strong deshielding caused by the OCF₃ group leads to a downfield shift (higher ppm) of the aldehyde proton signal compared to unsubstituted benzaldehyde.

-

¹³C NMR: The carbonyl carbon is similarly affected, showing a downfield chemical shift due to the increased electrophilicity imparted by the OCF₃ group.

-

¹⁹F NMR: This is a direct method for observing the fluorine environment. The chemical shift of the ¹⁹F signal provides information about the electronic nature of the aromatic ring it is attached to.

Table 3: Typical NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | Position | Aldehyde ¹H (δ) | Carbonyl ¹³C (δ) | ¹⁹F (δ) |

|---|---|---|---|---|

| 3-(OCF₃)benzaldehyde | meta | ~10.05 | ~191 | ~ -58 |

| 4-(OCF₃)benzaldehyde | para | ~10.03 | ~190.5 | ~ -58 |

| 3-(CF₃)benzaldehyde | meta | ~10.09 | ~190.7 | ~ -63.0 |

| 4-(CF₃)benzaldehyde | para | ~10.11 | ~191.2 | ~ -63.2 |

| Benzaldehyde | - | ~9.99 | ~192.3 | N/A |

(Data compiled from spectral databases and literature[10])

Impact on Reactivity: An Activated Electrophile

The primary consequence of the OCF₃ group's strong electron-withdrawing nature is the significant enhancement of the electrophilicity of the benzaldehyde's carbonyl carbon.[11] This makes trifluoromethoxy-substituted benzaldehydes more susceptible to nucleophilic attack compared to their unsubstituted or electron-donating counterparts.[12]

This increased reactivity is a critical consideration in synthetic planning. Reactions such as Wittig olefination, Grignard additions, and reductive aminations are generally expected to proceed faster with OCF₃-substituted benzaldehydes.

Caption: Logical flow of the OCF₃ group's effect on benzaldehyde reactivity.

Conclusion

The trifluoromethoxy group exerts a powerful and predictable electronic influence on the benzaldehyde scaffold. Its character is defined by a dominant electron-withdrawing inductive effect that significantly outweighs its weak resonance donation. This net withdrawal enhances the electrophilicity of the carbonyl carbon, a fact quantitatively supported by positive Hammett constants and qualitatively observed through downfield shifts in NMR spectra and increased C=O stretching frequencies in IR spectra. For researchers in drug development and organic synthesis, a firm grasp of these electronic principles is essential for leveraging the OCF₃ group to modulate reactivity, tune physicochemical properties, and design next-generation molecules with enhanced performance.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PubMed Central. [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed Central. [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Source not specified. [Link]

-

4-(Trifluoromethoxy)benzaldehyde. African Rock Art. [Link]

-

Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

-

Nucleophilic Addition of Benzylboronates to Activated Ketones. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Isopropyl-5-(trifluoromethyl)benzoic acid | 1369784-77-9 | Benchchem [benchchem.com]

- 8. global.oup.com [global.oup.com]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of 4-Fluoro-2-(trifluoromethyl)benzaldehyde in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Navigating the Fluorinated Landscape in Drug Design